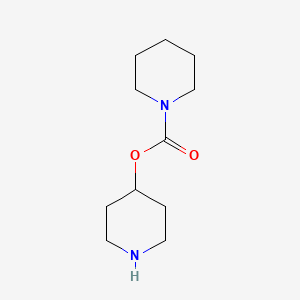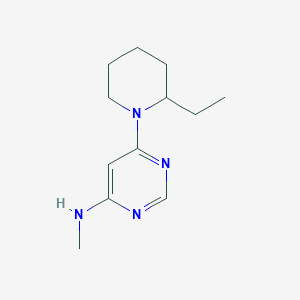
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Vue d'ensemble
Description
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide, also known as CDED, is a small molecule that has been used extensively in scientific research. CDED has a wide range of applications, from biochemical and physiological studies to laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with sodium phenoxide, leading to ring opening under the action of ethoxide ion, as opposed to the previously assumed rearrangement (Bredikhina, Pashagin, & Bredikhin, 2000). This compound is also used in the efficient synthesis of 2′-O-modified nucleosides through double alkylation using cyclic sulfates, showcasing a built-in sulfate leaving group that can be displaced with sulfur and nitrogen nucleophiles (Fraser, Kawasaki, Jung, & Manoharan, 2000).
Application in Lithium-Ion Batteries
In the field of lithium-ion batteries, 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide serves as a co-solvent for electrolytes, particularly in combination with graphite electrodes. It forms an effective and stable solid electrolyte interface (SEI) on graphite, preventing exfoliation and improving conductivity and rate capability (Janssen et al., 2014). Furthermore, its incorporation as an electrolyte additive in lithium-ion battery systems, such as the graphite/LiNi0.6Mn0.2Co0.2O2 cell, significantly improves initial Coulombic efficiency and cycling stability (Lin et al., 2018).
Asymmetric Synthesis
This compound is also utilized in the asymmetric synthesis of important biochemical compounds. For example, its enantiomers have been used as 'epoxide-like' synthons in the asymmetric alkylation of oxazinone-derived glycine equivalents, leading to the stereoselective synthesis of various stereoisomers of spiro derivatives (Jakubowska, Żuchowski, & Kulig, 2015).
For more details on these applications and studies, please refer to the following sources:
- Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide (Bredikhina, Pashagin, & Bredikhin, 2000)
- An efficient method for the synthesis of 2′-O-modified nucleosides via double alkylation using cyclic sulfates (Fraser, Kawasaki, Jung, & Manoharan, 2000)
- 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries (Janssen et al., 2014)
- Insight into the Mechanism of Improved Interfacial Properties between Electrodes and Electrolyte (Lin et al., 2018)
- Cyclic sulfates as useful tools in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives (Jakubowska, Żuchowski, & Kulig, 2015)
Propriétés
IUPAC Name |
4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCLQODFBMXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)(=O)O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)
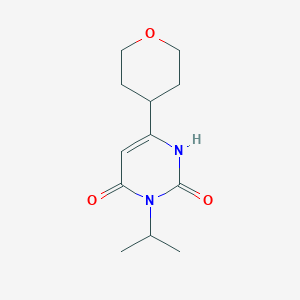
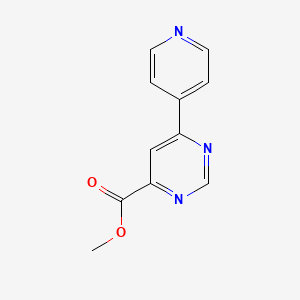


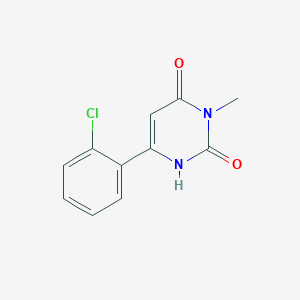

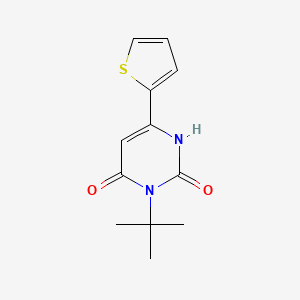
![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)
